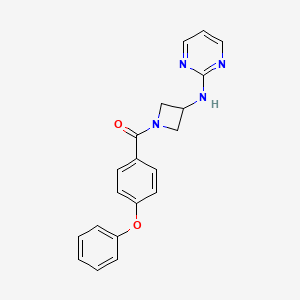
(4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a compound with potential applications in scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for '(4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone' involves the reaction of 4-phenoxybenzoyl chloride with 3-(pyrimidin-2-ylamino)azetidine in the presence of a base to form the desired product.
Starting Materials
4-phenoxybenzoyl chloride, 3-(pyrimidin-2-ylamino)azetidine, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 3-(pyrimidin-2-ylamino)azetidine in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Slowly add 4-phenoxybenzoyl chloride to the reaction mixture while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate)., Step 6: Purify the product by column chromatography or recrystallization.
Mecanismo De Acción
The mechanism of action of (4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves the inhibition of protein kinase B (Akt) and glycogen synthase kinase-3β (GSK-3β). Akt is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and metabolism. GSK-3β is also a serine/threonine protein kinase that plays a role in glucose metabolism, cell cycle progression, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of Akt and GSK-3β, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have shown that this compound has anti-tumor effects in mouse models of breast cancer and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in lab experiments include its potential as a tool for studying the role of Akt and GSK-3β in various cellular processes and diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of (4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Another direction is to study its effects on other cellular processes and enzymes. Additionally, the safety and efficacy of this compound in vivo should be further investigated to determine its potential as a drug candidate.
Aplicaciones Científicas De Investigación
(4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has potential applications in scientific research, specifically in the field of drug discovery. This compound has been shown to have inhibitory effects on certain enzymes, such as protein kinase B (Akt) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes. Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
(4-phenoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(24-13-16(14-24)23-20-21-11-4-12-22-20)15-7-9-18(10-8-15)26-17-5-2-1-3-6-17/h1-12,16H,13-14H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCICGBKZXRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

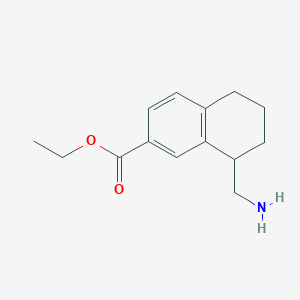
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2789475.png)
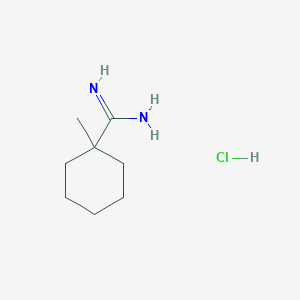
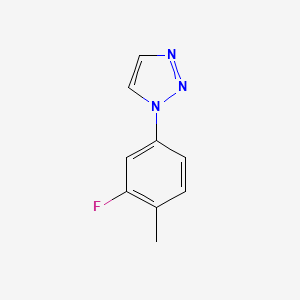
![[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2789480.png)
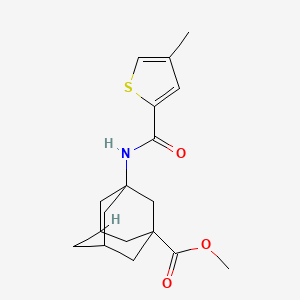
![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate](/img/structure/B2789483.png)
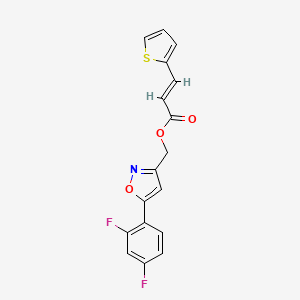
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-((3-methoxyphenyl)thio)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2789487.png)
![3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789488.png)
![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2789489.png)
![2,9-Dioxaspiro[5.5]undecan-3-ylmethanol](/img/structure/B2789492.png)
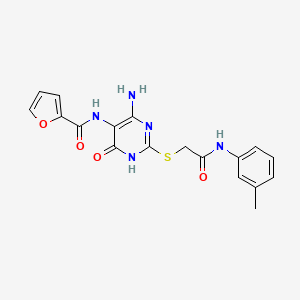
![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2789496.png)